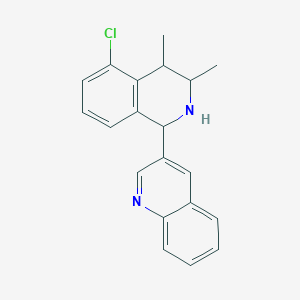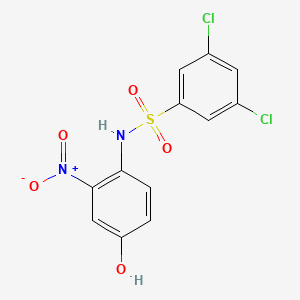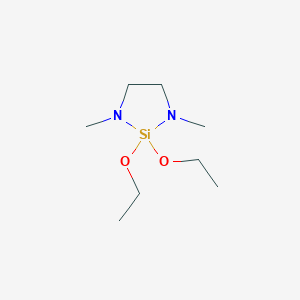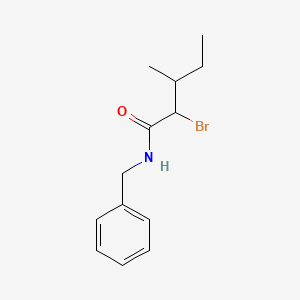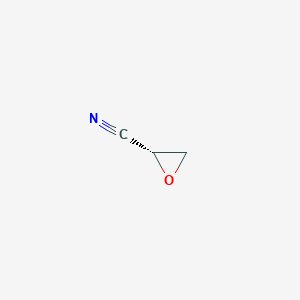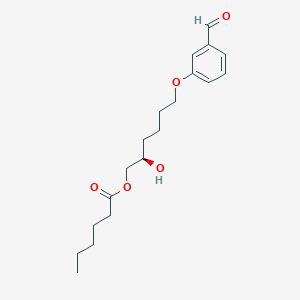
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate: is an organic compound characterized by its unique structure, which includes a formyl group attached to a phenoxy ring, a hydroxyhexyl chain, and a hexanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxy intermediate, which is then subjected to formylation to introduce the formyl group. The hydroxyhexyl chain is then attached through a series of reactions, including esterification and hydroxylation. The final step involves the esterification of the hydroxyhexyl intermediate with hexanoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (2R)-6-(3-Carboxyphenoxy)-2-hydroxyhexyl hexanoate.
Reduction: (2R)-6-(3-Hydroxyphenoxy)-2-hydroxyhexyl hexanoate.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine: The compound’s structural features suggest potential pharmacological applications. It is investigated for its ability to modulate biological targets, which could lead to the development of new therapeutic agents.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenoxy ring and hydroxyhexyl chain contribute to the compound’s binding affinity and specificity, allowing it to selectively interact with its targets.
Comparaison Avec Des Composés Similaires
(2R)-6-(3-Hydroxyphenoxy)-2-hydroxyhexyl hexanoate: Similar structure but with a hydroxyl group instead of a formyl group.
(2R)-6-(3-Methoxyphenoxy)-2-hydroxyhexyl hexanoate: Contains a methoxy group on the phenoxy ring.
(2R)-6-(3-Nitrophenoxy)-2-hydroxyhexyl hexanoate: Features a nitro group on the phenoxy ring.
Uniqueness: (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is unique due to the presence of the formyl group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where selective modification of biological targets is desired.
Propriétés
Numéro CAS |
918531-71-2 |
|---|---|
Formule moléculaire |
C19H28O5 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] hexanoate |
InChI |
InChI=1S/C19H28O5/c1-2-3-4-11-19(22)24-15-17(21)9-5-6-12-23-18-10-7-8-16(13-18)14-20/h7-8,10,13-14,17,21H,2-6,9,11-12,15H2,1H3/t17-/m1/s1 |
Clé InChI |
FSMLDRBOZFZXTK-QGZVFWFLSA-N |
SMILES isomérique |
CCCCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
SMILES canonique |
CCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


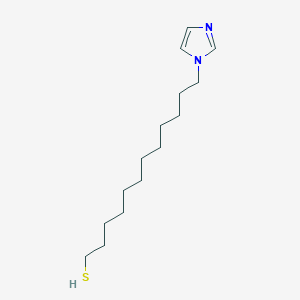
![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
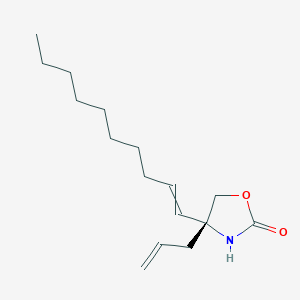
![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
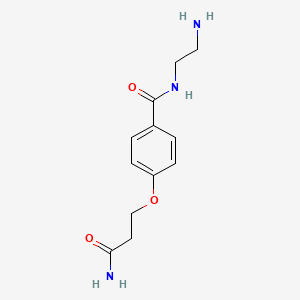
![4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B12614640.png)

![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
